molecular formula C16H16N2O3S3 B2910327 3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide CAS No. 1396576-66-1

3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2910327
CAS No.: 1396576-66-1
M. Wt: 380.5
InChI Key: AIUXNUQMBISHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound provided for research purposes. This molecule incorporates a thiazole core linked to a benzenesulfonamide group via a methylene bridge, a structural motif common in medicinal chemistry research . The thiazole ring is a privileged scaffold in drug discovery, known for its presence in various biologically active molecules and its utility in the synthesis of compounds with diverse pharmacological properties . Sulfonamide derivatives are extensively investigated for their ability to inhibit enzymes like urease, α-glucosidase, and α-amylase, making them valuable tools for metabolic and microbiological research . Furthermore, structural analogs featuring the thiazole-sulfonamide framework have demonstrated potent and selective inhibitory activity against enzymes such as 12-lipoxygenase (12-LOX), a key enzyme implicated in processes like thrombosis, diabetes, and cancer . The specific substitution pattern on the thiazole and benzene rings in this compound suggests its potential as a key intermediate for researchers exploring structure-activity relationships (SAR) in the development of novel enzyme inhibitors. Researchers can utilize this compound in biochemical assays, as a building block for synthesizing more complex derivatives, or for probing specific biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

3-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S3/c1-11-15(23-16(18-11)14-7-4-8-22-14)10-17-24(19,20)13-6-3-5-12(9-13)21-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUXNUQMBISHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with an α-haloketone under acidic conditions.

    Introduction of the Thiophene Group: The thiophene group is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with an amine.

    Methoxylation: The methoxy group is introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used to study various biological processes and pathways, given its potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of 3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazole-Sulfonamide Hybrids

Key Structural Variations and Bioactivity:

Compound Name Substituents Biological Activity Reference
Target Compound 3-Methoxybenzenesulfonamide, 4-methylthiazole, thiophen-2-yl Not explicitly reported (inferred kinase inhibition) N/A
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(thiazol-5-yl)benzenesulfonamide Benzo[d]thiazole, thiazol-5-yl Anthrax lethal factor inhibition (structural studies)
N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine Benzyl, oxazole Supplier data (no explicit bioactivity)
GW501516 (NRMA-6 analog) Trifluoromethylphenyl, thiazole-methylthio CNS disorder modulation (blood-brain barrier penetration)

Insights:

  • The target compound’s 3-methoxybenzenesulfonamide group differentiates it from sulfonamide derivatives in , which feature benzo[d]thiazole or biphenyl groups. These substitutions influence target specificity; for instance, biphenyl sulfonamides in showed enhanced binding to anthrax lethal factor .
Anticancer Activity
Compound Name Structural Features IC50 (Cancer Cell Lines) Mechanism Reference
Ethyl 2-[2-(4-fluorophenylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetate Thiophene-thiazole, para-fluoro Not quantified (anti-inflammatory focus) COX-2 inhibition
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (7b) Phenyl, hydrazinecarbothioamide 1.61 ± 1.92 µg/mL (HepG-2) Apoptosis induction
Pyridine-thiazole hybrids () Pyridine, thiazole Sub-µM range (c-Met, CDK1 inhibition) Kinase inhibition

Insights:

  • The target compound’s thiophene-thiazole scaffold is structurally similar to ethyl acetates in , though the latter exhibit anti-inflammatory rather than anticancer activity .
  • Thiazole derivatives with hydrazinecarbothioamide groups () demonstrated potent HepG-2 cytotoxicity, suggesting that introducing similar groups to the target compound could enhance anticancer efficacy .
Anti-Inflammatory and Analgesic Activity
Compound Name Substituents Activity (Model) Key Finding Reference
Ethyl 2-[2-(4-chlorophenylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetate (5c) Para-chloro, thiophene 72% inhibition (carrageenan-induced edema) Halogen substitution enhances activity
Ethyl 2-[2-(4-bromophenylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetate (5h) Para-bromo, thiophene 68% inhibition (analgesic assay) Electron-withdrawing groups improve potency

Insights:

  • Para-halogen substitutions (Cl, Br) on the phenyl ring in significantly boosted anti-inflammatory activity, a trend that could extend to the target compound if similar modifications are made .
  • The thiophen-2-yl group is conserved in these active compounds, underscoring its role in scaffold stability and target interaction.
Kinase Inhibition Mechanisms
Compound Class Target Kinase Potency (IC50) Structural Requirement Reference
Pyridine-thiazole hybrids c-Met, CDK1 <1 µM Pyridine-thiazole fusion
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines CDK9 Low nM range Thiazole-pyrimidine linkage
GW501516 analogs PPARδ Not reported Thiazole-methylthio group

Insights:

  • The thiazole ring in the target compound is a common feature in kinase inhibitors, such as CDK9 inhibitors (), where the thiazol-5-yl group directly interacts with the ATP-binding pocket .
  • The methyl group at the 4-position of the thiazole (as in the target compound) is structurally analogous to GW501516 derivatives, which modulate nuclear receptors like PPARδ .

Data Tables

Table 1: Substituent Effects on Bioactivity

Substituent Position Functional Group Observed Impact Example Compound Reference
Para (phenyl ring) Halogen (Cl, Br) Enhanced anti-inflammatory/analgesic activity 5c, 5h ()
Thiazole 2-position Thiophen-2-yl Improved scaffold stability and target binding Target compound N/A
Sulfonamide aryl group Methoxy Altered electronic profile (untested in target) N/A N/A

Table 2: Comparative Anticancer Potency

Compound Cell Line IC50 Structural Feature Reference
7b HepG-2 1.61 µg/mL Hydrazinecarbothioamide
Dasatinib Leukemia 0.5 nM Thiazole-amine linkage
Target N/A N/A Thiophene-thiazole-sulfonamide N/A

Biological Activity

3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂S₂
Molecular Weight282.38 g/mol
CAS Number1421477-64-6

Antimicrobial Activity

Research indicates that derivatives of thiazoles, including the compound , exhibit significant antibacterial properties. For instance, studies have shown that related thiazole compounds demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.008 to 0.06 μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
3-methoxy-N-((4-methyl-2-thiazol...0.008S. pneumoniae
0.03Staphylococcus epidermidis
0.06Streptococcus pyogenes

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit tubulin polymerization, a critical process in cell division, thereby arresting cancer cells in the G(2)/M phase of the cell cycle. This mechanism is similar to that of established antitubulin agents, which are known for their cytotoxic effects on cancer cells .

Case Study: SMART Compounds
A series of studies on thiazole derivatives (referred to as SMART compounds) demonstrated their efficacy against cancer cell lines, including prostate and melanoma models. These compounds effectively bind to the colchicine-binding site on tubulin, inhibiting polymerization and inducing apoptosis in cancer cells . Notably, these compounds showed the ability to overcome multidrug resistance in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be influenced by structural modifications. For instance, the presence of specific substituents on the aromatic rings enhances their potency against target enzymes and pathogens. Research has indicated that modifications at the para position of the phenyl ring can significantly affect enzymatic activity and overall biological efficacy .

Table 2: Structure-Activity Relationships

Substituent PositionEffect on Activity
Para positionEnhances binding affinity to target enzymes
Thiazole moietyEssential for DNA gyrase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.